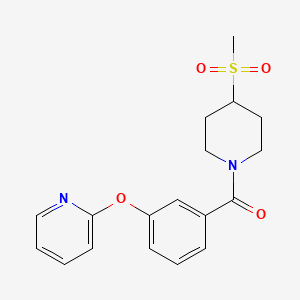

(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, dyes, and rubber products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyridine ring, and a phenyl ring. The presence of these rings would likely confer rigidity to the molecule and could influence its binding to biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions . The piperidine ring, on the other hand, is a secondary amine and can undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could influence its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Structure

- Synthesis Techniques : Novel N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylsulfonyl moieties similar to the queried chemical, have been synthesized via multi-step reactions. These compounds are characterized using techniques like NMR, FT-IR, and HRMS, and their crystal structures are reported, providing insights into their molecular configuration (Wang et al., 2015).

- Crystal Structure Analysis : The crystal structure of compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares structural similarities with the target compound, has been investigated using X-ray crystallography. Such studies reveal details about molecular conformation and geometry around key atoms (Girish et al., 2008).

Biological Activities

- Antimicrobial Properties : Certain derivatives, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, exhibit significant in vitro antibacterial and antifungal activities. These compounds are potential candidates for further research in antimicrobial therapies (Mallesha & Mohana, 2014).

- Antiestrogenic Activity : Certain methanone derivatives have shown potent antiestrogenic activity, which can be beneficial in treating hormone-related disorders. These compounds demonstrate high binding affinity to estrogen receptors (Jones et al., 1979).

Therapeutic Potential

- Analgesic Properties : Derivatives like the 5-HT1A receptor agonist F 13640, containing a similar piperidinyl methanone structure, have been reported to produce long-term analgesia in models of chronic nociceptive and neuropathic pain, indicating their potential as pain relievers (Colpaert et al., 2004).

- Antileukemic Activity : Piperidine derivatives have been synthesized and tested for their antiproliferative activity against human leukemia cells. Some compounds show significant potential in inducing apoptosis in cancer cells, highlighting their possible use in cancer therapy (Vinaya et al., 2011).

Chemical Properties and Applications

- Chemical Synthesis : Methods have been developed for the efficient synthesis of functionalized cyclic enamines from lithium alkylphenyl sulfones and N-carbo-tert-butoxy lactams. Such processes are crucial for the production of various piperidine and pyridine-containing heterocycles (Arias et al., 2001).

- Nonaqueous Capillary Electrophoresis : The separation of compounds like imatinib mesylate and related substances, including piperidinyl methanone derivatives, has been developed using nonaqueous capillary electrophoresis. This technique is valuable for quality control in pharmaceuticals (Ye et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-25(22,23)16-8-11-20(12-9-16)18(21)14-5-4-6-15(13-14)24-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMLIVNLAWQFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)

![3-(4-Chlorophenyl)-7-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2461751.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)